Phycobilin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

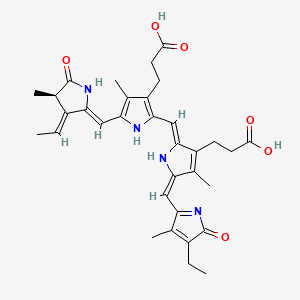

Phycobilin is a blue this compound, a type of tetrapyrrole chromophore found in cyanobacteria and in the chloroplasts of red algae, glaucophytes, and some cryptomonads . It is present in the phycobiliproteins allophycocyanin and phycocyanin, where it serves as the terminal acceptor of energy . This compound is known for its ability to bind to human serum albumin, enhancing its thermal stability and proteolytic resistance .

准备方法

Synthetic Routes and Reaction Conditions: Phycobilin can be synthesized through a biosynthetic pathway that begins with 5-Aminolevulinic acid . Two molecules of 5-Aminolevulinic acid undergo a condensation reaction catalyzed by Porphobilinogen Synthase to yield Porphobilinogen . Four molecules of Porphobilinogen are polymerized into a linear tetrapyrrole by Porphobilinogen deaminase, releasing four ammonia molecules in the process . The tetrapyrrole is then converted to Uroporphyrinogen III by Uroporphyrinogen III synthase . Uroporphyrinogen III is subsequently converted to Heme by Uroporphyrinogen III decarboxylase, which is then converted to Biliverdin IX α . Finally, Biliverdin is reduced to this compound by Phycocyanin Ferredoxin Oxidoreductase .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered Escherichia coli . By optimizing the biosynthesis pathway and culture conditions, the yield of this compound can be significantly increased . Techniques such as fusion-expression of apo-proteins with signal peptides have been employed to enhance production in microbial hosts .

化学反应分析

Isomerization Reactions

Phycobilins undergo structural isomerization to adapt light absorption:

-

Phycocyanobilin → Phycoviolobilin (PVB) : Catalyzed by PecE/F lyases in Nostoc spp., involving nucleophilic attack by Cys-88 on C10 of PCB . This intramolecular thioether formation shifts λ<sub>max</sub> from 610–620 nm (PCB) to 560–600 nm (PVB) .

Structural Insights

-

PecE/F Lyase : A heterodimer (α-solenoid structure) with a catalytic H<sup>87</sup>C<sup>88</sup> motif critical for isomerase activity .

-

CpcE/F Lyase : Binds PCB in a hydrophobic cavity, stabilizing intermediates during isomerization .

Chromophore-Protein Binding

Phycobilins covalently attach to apoproteins via thioether linkages at conserved cysteine residues:

-

Attachment Sites :

Mechanism :

-

Spontaneous binding : Occurs in some phycobiliproteins (e.g., allophycocyanin) .

-

Lyase-assisted binding : Enzymes like CpcE/F ensure stereospecific chromophore attachment .

Spectral Tuning

| Phycobiliprotein | Chromophore(s) | λ<sub>max</sub> (nm) |

|---|---|---|

| Phycoerythrin | PEB, PVB | 490–570 |

| Phycocyanin | PCB | 610–620 |

| Allophycocyanin | PCB | 650–655 |

Degradation and Detoxification

Phycobilins are catabolized under stress or senescence:

-

NblB Lyase : Removes PCB from phycocyanin during nitrogen starvation, initiating phycobilisome disassembly .

-

Reactive Oxygen Scavenging : Phycobilins (e.g., R-PE) exhibit antioxidant activity by quenching singlet oxygen .

Chemical Modifications for Industrial Use

Esterification :

-

Phycobilins (e.g., PCB) are esterified with alcohols (methanol, ethanol) to enhance solubility for food coloring .

-

Reaction : Acid-catalyzed transesterification cleaves thioether bonds, releasing free bilins .

Applications :

科学研究应用

Chemical Properties and Biosynthesis of Phycobilins

Phycobilins are water-soluble pigments that are covalently bound to phycobiliproteins, forming complexes known as phycobilisomes. These complexes are essential for light harvesting in photosynthetic organisms. The primary types of phycobilins include:

- Phycocyanin : Blue pigment with antioxidant properties.

- Phycoerythrin : Red pigment known for its fluorescence.

- Allophycocyanin : A pigment that absorbs light at longer wavelengths.

The biosynthesis of phycobilins involves multiple enzymatic steps, which are influenced by environmental factors such as light and nutrient availability .

Applications in the Food Industry

Phycobilins are widely used as natural colorants in the food industry due to their vibrant colors and safety profile. They offer an alternative to synthetic dyes, aligning with consumer demand for natural products. Key applications include:

- Food Coloring : Phycocyanin and phycoerythrin are utilized to color beverages, candies, and dairy products.

- Nutraceuticals : Phycobilins are incorporated into dietary supplements for their health benefits, including antioxidant and anti-inflammatory properties .

Table 1: Applications of Phycobilins in Food Industry

| Application | Type of this compound | Benefits |

|---|---|---|

| Food Coloring | Phycocyanin | Natural colorant |

| Nutraceuticals | Phycoerythrin | Antioxidant properties |

| Dietary Supplements | Allophycocyanin | Health benefits |

Health Applications

Phycobilins have been studied for their potential therapeutic effects, particularly in the context of viral infections and cancer treatment:

- Antiviral Properties : Recent studies indicate that phycocyanobilin exhibits potent inhibitory activity against SARS-CoV-2 proteases, suggesting its potential as a broad-spectrum antiviral agent .

- Anticancer Effects : Phycobilins have shown promise in reducing tumor growth and enhancing the efficacy of chemotherapy agents through their antioxidant activities .

Case Study: Antiviral Activity Against SARS-CoV-2

A study demonstrated that phycocyanobilin binds effectively to the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, with IC50 values indicating significant inhibitory potential. This positions phycobilins as viable candidates for further development in antiviral therapies .

Biotechnological Applications

In biotechnology, phycobilins are recognized for their utility in various applications:

- Fluorescent Dyes : Due to their fluorescence properties, phycobilins are employed as fluorescent markers in biological research.

- Bioremediation : Cyanobacteria producing phycobilins can be utilized in bioremediation processes to detoxify polluted environments .

Table 2: Biotechnological Applications of Phycobilins

| Application | Description |

|---|---|

| Fluorescent Dyes | Used in microscopy and flow cytometry |

| Bioremediation | Detoxification of heavy metals and organic pollutants |

| Biofertilizers | Enhancing soil fertility through nitrogen fixation |

作用机制

Phycobilin exerts its effects by binding to human serum albumin, which enhances the protein’s thermal stability and resistance to proteolytic activity . It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress . In biological systems, this compound can trigger isomerization processes that initiate energy transfer or structural changes in light-harvesting complexes .

相似化合物的比较

- Bilirubin

- Biliverdin

- Phycoerythrobilin

- Phytochromobilin

Phycobilin’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.

属性

CAS 编号 |

20298-86-6 |

|---|---|

分子式 |

C33H38N4O6 |

分子量 |

586.7 g/mol |

IUPAC 名称 |

3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7+,24-13-,27-14+,28-15+ |

InChI 键 |

NNMALANKTSRILL-DRWXSXBLSA-N |

SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

手性 SMILES |

CCC1=C(C(=NC1=O)/C=C\2/C(=C(/C(=C\C3=C(C(=C(N3)/C=C/4\C(=C\C)\C(C(=O)N4)C)C)CCC(=O)O)/N2)CCC(=O)O)C)C |

规范 SMILES |

CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |

Pictograms |

Irritant |

同义词 |

21H-biline-8,12-dipropanoic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo-, (2R,3E)- 3(E)-phycocyanobilin 3Z-phycocyanobilin biline-8,12-dipropionic acid, 18-ethyl-3-ethylidene-1,2,3,19,22,24-hexahydro-2,7,13,17-tetramethyl-1,19-dioxo- phycocyanobilin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。